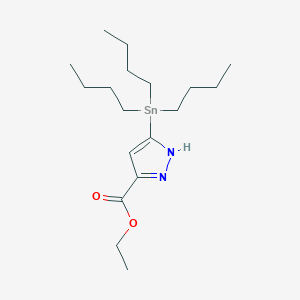

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C18H34N2O2Sn and a molecular weight of 429.19 g/mol . It is a heterocyclic building block used in various chemical syntheses. The compound is characterized by the presence of a pyrazole ring substituted with a tributylstannyl group and an ethyl ester functional group .

Métodos De Preparación

The synthesis of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the following steps:

Cyclocondensation: The initial step involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.

Stannylation: The pyrazole intermediate is then subjected to stannylation using tributylstannyl chloride under appropriate conditions.

Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of a suitable catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Análisis De Reacciones Químicas

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other substituents using reagents such as halogens or organometallic compounds.

Oxidation and Reduction: The compound can undergo oxidation to form pyrazole derivatives or reduction to modify the ester group.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include halogens, organometallic reagents, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C_{16}H_{27}N_{2}O_{2}Sn

Molecular Weight: 372.15 g/mol

IUPAC Name: Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate

CAS Number: 141998-85-8

The compound features a pyrazole ring with a tributylstannyl group, which enhances its reactivity and potential applications in various chemical reactions.

Organic Synthesis

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its stannyl group allows for various coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

- Stannylation Reactions: The tributylstannyl group can be used to introduce carbon chains into target molecules through nucleophilic substitution reactions.

- Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, facilitating the formation of carbon-carbon bonds essential for constructing complex organic architectures.

Medicinal Chemistry

Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor properties. The incorporation of the tributylstannyl moiety may enhance these activities by improving the compound's pharmacokinetic properties.

Case Studies:

- A study demonstrated that pyrazole derivatives could inhibit specific cancer cell lines, suggesting that compounds like this compound may serve as lead compounds for developing new anticancer agents .

- Another investigation highlighted the potential of pyrazole derivatives as selective AXL and c-MET kinase inhibitors, critical targets in cancer therapy .

Material Science

In material science, this compound can be used to modify polymers or create organometallic materials with unique properties. The stannyl group contributes to the material's stability and enhances its conductivity.

Mecanismo De Acción

The mechanism of action of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with molecular targets through its pyrazole ring and tributylstannyl group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . Its effects are mediated by the modulation of enzyme activities and receptor interactions .

Comparación Con Compuestos Similares

Similar compounds to 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester include:

- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

- Ethyl 5-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride

- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

These compounds share the pyrazole core structure but differ in their substituents, which influence their chemical properties and applications . The presence of the tributylstannyl group in this compound makes it unique, particularly in organometallic chemistry and its potential biological activities .

Actividad Biológica

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS number 141998-85-8) is an organotin compound that possesses a unique structure combining a tributylstannyl group with a pyrazole moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and reactivity with biological molecules.

The molecular formula of this compound is C18H34N2O2Sn, with a molecular weight of approximately 429.18 g/mol. The compound features a carboxylic acid ethyl ester functional group, which enhances its chemical reactivity and potential biological interactions .

Physical Properties:

- Boiling Point: 474.7 ± 55.0 °C (predicted)

- pKa: 11.01 ± 0.10 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of tributyltin hydride with ethyl pyrazole-3-carboxylate and N-bromosuccinimide under controlled conditions to ensure high yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Cytotoxicity and Interaction Studies

Preliminary studies indicate that this compound may interact with proteins or nucleic acids, potentially influencing various biological pathways. The presence of the tributyltin group suggests cytotoxic properties, which are characteristic of many organotin compounds. However, specific data on cytotoxicity levels and mechanisms of action remain limited, necessitating further research to elucidate these interactions fully .

Antiparasitic Activity

Research has shown that modifications in the pyrazole structure can significantly affect biological activity. For instance, related compounds have demonstrated notable antiparasitic effects, with some derivatives exhibiting low micromolar effective concentrations (EC50) against various parasites. While direct studies on the antiparasitic activity of this compound are sparse, its structural analogs suggest potential in this area .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Notable Activity | EC50 (μM) |

|---|---|---|---|

| Ethyl 5-bromo-1H-pyrazole-3-carboxylate | Pyrazole derivative | Antimicrobial | 0.010 |

| Dihydroquinazolinone derivatives | Heterocyclic | Antiparasitic | Varies |

| Other organotin compounds | Organotin | Cytotoxicity | Varies |

Propiedades

IUPAC Name |

ethyl 5-tributylstannyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2O2.3C4H9.Sn/c1-2-10-6(9)5-3-4-7-8-5;3*1-3-4-2;/h3H,2H2,1H3,(H,7,8);3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTNFPBKDVQZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O2Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566283 |

Source

|

| Record name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141998-85-8 |

Source

|

| Record name | Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.